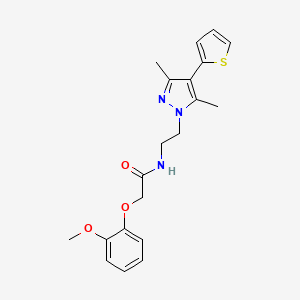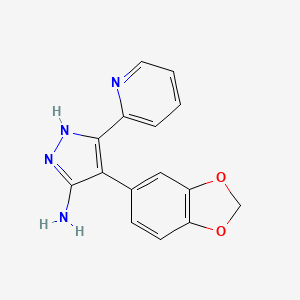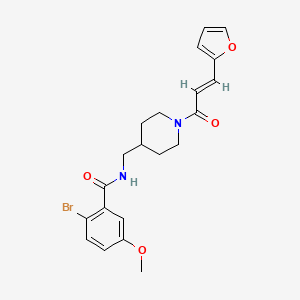
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Compounds similar to N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide have shown promising antimicrobial activity. For instance, the synthesis of fluorobenzamides containing thiazole and thiazolidine has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in certain positions significantly enhances their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013). Similarly, other synthesized compounds incorporating the thiazole ring have demonstrated potent antibacterial and antifungal properties, suggesting their potential in treating microbial infections (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity
The search for novel anticancer agents has led to the exploration of benzothiazole derivatives. Some compounds have been evaluated for their potential anticancer properties, with certain derivatives showing activity against various cancer cell lines. These findings indicate the potential of benzothiazole derivatives, including structures similar to this compound, in oncology research (Havrylyuk et al., 2010).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their corrosion inhibitory effects. Studies on compounds like this compound have shown that they can offer protection against steel corrosion in acidic environments. These findings suggest applications in industrial maintenance and preservation, highlighting the versatility of benzothiazole derivatives in various fields beyond pharmacology (Hu et al., 2016).
Photodynamic Therapy
Research into the synthesis and characterization of benzothiazole derivatives has unveiled their potential in photodynamic therapy (PDT) for cancer treatment. Certain compounds have been identified with high singlet oxygen quantum yield, indicating their efficacy as photosensitizers in PDT, a treatment modality that uses light-sensitive compounds to kill cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Xanthine Oxidase Inhibition
Compounds with a structure related to this compound have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. The inhibition of this enzyme can be beneficial in treating conditions like gout or certain types of kidney stones, suggesting a potential therapeutic application for similar compounds (Smelcerovic et al., 2015).
Mecanismo De Acción
Mode of Action
It is possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Based on its structure, it may be involved in pathways related to aromatic compounds or sulfur-containing compounds .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion remain unknown .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .
Propiedades
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-21-13-9-15(25-4)16(26-5)10-17(13)27-19(21)20-18(22)12-7-6-11(23-2)8-14(12)24-3/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBICRDBHLRSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C=C(C=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2870850.png)
![(3-Phenyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2870852.png)
![4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B2870855.png)


![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2870859.png)
![ethyl 4-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2870861.png)

![2-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B2870864.png)
![5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2870866.png)
![N1-(2-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2870867.png)

![2-[4-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2870869.png)

